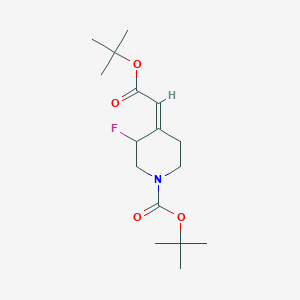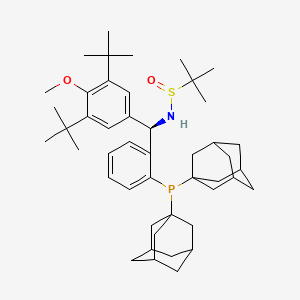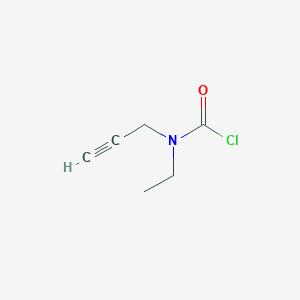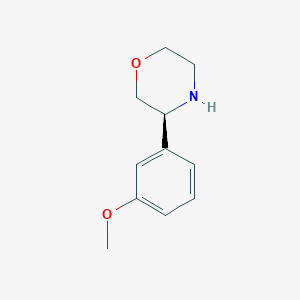
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a fluorine atom and tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate typically involves the nucleophilic displacement of a halogenated precursor with a secondary amine. For instance, tert-butyl bromoacetate can be reacted with a Boc-protected piperidine derivative under basic conditions using triethylamine. The reaction is performed under mild conditions at 60°C overnight using tetrahydrofuran as the solvent .
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow microreactor systems. These systems allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in tetrahydrofuran solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. It is particularly useful in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many bioactive molecules, and the fluorine atom can enhance the compound’s metabolic stability and bioavailability .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of advanced polymers and coatings .
作用機序
The mechanism of action of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets. The piperidine ring can act as a scaffold, allowing for the attachment of various functional groups that modulate the compound’s activity .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-2-(tert-butoxy)-2-oxoethylidene]piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorinated derivative may exhibit enhanced metabolic stability and bioavailability compared to its non-fluorinated counterparts .
特性
分子式 |
C16H26FNO4 |
|---|---|
分子量 |
315.38 g/mol |
IUPAC名 |
tert-butyl (4Z)-3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26FNO4/c1-15(2,3)21-13(19)9-11-7-8-18(10-12(11)17)14(20)22-16(4,5)6/h9,12H,7-8,10H2,1-6H3/b11-9- |
InChIキー |
HZINXEXOXZZKRX-LUAWRHEFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)/C=C\1/CCN(CC1F)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)

![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/no-structure.png)

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)

![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)




